1H-Pyrazole-3-carboxylic acid, 2-(3-chloro-2-pyridinyl)-2,5-dihydro-5-oxo-, ethyl ester
Overview
Description
Ethyl 1-(3-chloro-2-pyridinyl)-3-hydroxy-1H-pyrazole-5-carboxylate is a heterocyclic compound that contains both pyridine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxylic acid, 2-(3-chloro-2-pyridinyl)-2,5-dihydro-5-oxo-, ethyl ester typically involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as phosphorus oxybromide . The reaction mixture is usually refluxed for several hours, followed by distillation to remove the solvent .
Industrial Production Methods
Industrial production methods for this compound involve high-yield and efficient processes. One such method includes reacting a compound represented by formula (II) with phosphorus oxybromide without using a solvent or in a solvent . The reaction mixture is then treated with a peroxydisulfuric acid salt in a solvent comprising at least one amide-type solvent without adding sulfuric acid .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-chloro-2-pyridinyl)-3-hydroxy-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of potassium persulfate using sulfuric acid as a catalyst.
Reduction: Reduction reactions can be carried out using Zn/NH4Cl reductant system in alcohol.
Substitution: Substitution reactions involving the replacement of functional groups are common.
Common Reagents and Conditions
Oxidation: Potassium persulfate and sulfuric acid in an acetonitrile system.
Reduction: Zn/NH4Cl reductant system in alcohol.
Substitution: Various substituted phenylhydroxyamines.
Major Products Formed
Scientific Research Applications
Ethyl 1-(3-chloro-2-pyridinyl)-3-hydroxy-1H-pyrazole-5-carboxylate has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 2-(3-chloro-2-pyridinyl)-2,5-dihydro-5-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, it acts on calcium channels, particularly the ryanodine receptor, leading to the uncontrolled release of calcium stores . This mechanism is crucial for its insecticidal activity.
Comparison with Similar Compounds
Similar Compounds
Chlorantraniliprole: Another compound with a similar structure and insecticidal activity.
Cyantraniliprole: Similar to chlorantraniliprole, it also targets the ryanodine receptor.
Uniqueness
Ethyl 1-(3-chloro-2-pyridinyl)-3-hydroxy-1H-pyrazole-5-carboxylate is unique due to its specific combination of pyridine and pyrazole rings, which confer distinct biological activities and chemical properties . Its ability to undergo various chemical reactions and its diverse applications in multiple fields further highlight its uniqueness.
Properties
CAS No. |
500011-95-0 |
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Molecular Formula |
C11H10ClN3O3 |
Molecular Weight |
267.67 g/mol |
IUPAC Name |
ethyl 2-(3-chloropyridin-2-yl)-5-oxo-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H10ClN3O3/c1-2-18-11(17)8-6-9(16)14-15(8)10-7(12)4-3-5-13-10/h3-6H,2H2,1H3,(H,14,16) |
InChI Key |
BCQDTBZHVSGHDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NN1C2=C(C=CC=N2)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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